
Sp100 Protein: A Key Regulator of Chromatin
Modification and Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sp100 protein

Cat. No.: B1178982 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
The Speckled protein 100 (Sp100) is a crucial nuclear protein and a primary component of the

Promyelocytic Leukemia (PML) nuclear bodies.[1][2] It plays a multifaceted role in fundamental

cellular processes, including transcriptional regulation, chromatin organization, and innate

immunity.[3][4] The functional diversity of Sp100 is largely attributed to its various isoforms,

generated by alternative splicing, and its intricate network of protein-protein interactions and

post-translational modifications. This technical guide provides a comprehensive overview of the

current understanding of Sp100's role in chromatin modification, offering detailed experimental

protocols and summarizing key quantitative data to facilitate further research and drug

development efforts in this area.

Sp100 Isoforms and Their Functional Domains
The human SP100 gene encodes several protein isoforms, with Sp100A, Sp100B, Sp100C,

and Sp100-HMG being the most extensively studied.[5][6] These isoforms share a common N-

terminal region but differ in their C-terminal domains, which dictates their specific functions in

chromatin biology.
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Domain Isoform(s)
Function in Chromatin
Modification

SAND
Sp100B, Sp100C, Sp100-

HMG

Binds to DNA, with a

preference for unmethylated

CpG motifs, contributing to

transcriptional repression.[6]

PHD Finger Sp100C

Acts as a "reader" of histone

modifications, specifically

recognizing unmethylated

histone H3 at lysine 4

(H3K4me0).[7]

Bromodomain Sp100C

Binds to acetylated lysines on

histones, a mark often

associated with active

transcription.[4]

HMG-box Sp100-HMG

Mediates non-sequence-

specific DNA binding,

suggesting a direct role in

chromatin association.[8][9]

HP1-binding domain All major isoforms

Interacts with Heterochromatin

Protein 1 (HP1), a key factor in

heterochromatin formation and

gene silencing.[1][10]

Sp100's Role in Chromatin Modification and
Transcriptional Regulation
Sp100 influences chromatin structure and gene expression through several interconnected

mechanisms:

Interaction with Heterochromatin Protein 1 (HP1): Sp100 proteins interact with members of

the HP1 family, which are crucial for the establishment and maintenance of heterochromatin.

[8][9] This interaction is enhanced by the SUMOylation of Sp100 and is thought to contribute
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to the transcriptional repression of target genes by promoting a more condensed chromatin

state.[1][11] Overexpression of Sp100 leads to an increased accumulation of HP1 in PML

nuclear bodies, suggesting a role in sequestering this repressive protein.[9]

Reading of the Histone Code: The Sp100C isoform, through its PHD finger, can directly read

the histone code. It specifically binds to histone H3 tails that are unmethylated at lysine 4

(H3K4me0), a mark generally associated with repressed or poised gene promoters.[7] This

interaction provides a direct link between Sp100 and the epigenetic landscape of chromatin.

Modulation of Histone Acetylation: Sp100 isoforms can differentially regulate histone

acetylation. Sp100A has been shown to promote chromatin decondensation and is

associated with increased levels of acetyl-lysine regulatory factors at transcriptionally active

sites.[12] Conversely, Sp100B can decrease these levels.[12] In the context of viral infection,

knockdown of Sp100 has been observed to enhance the acetylation of histone H4 at the

major immediate early promoter (MIEP) of human cytomegalovirus (HCMV), leading to

increased viral gene expression.[13]

Transcriptional Co-activation and Co-repression: Sp100 can function as both a

transcriptional activator and a repressor depending on the cellular context and its interacting

partners. It can act as a co-repressor by recruiting HP1 to gene promoters.[9] Conversely, it

can also function as a co-activator for transcription factors such as p53 and ETS1.[14]

Quantitative Data on Sp100 Interactions and Effects
The following tables summarize key quantitative data regarding Sp100's interaction with

histone modifications and its effect on gene expression.

Table 1: Binding Affinity of Sp100C PHD-Bromo Domain to Modified Histone H3 Peptides[7]
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Histone Peptide (H3 residues 1-15) Dissociation Constant (Kd) in µM

Unmethylated K4 (H3K4me0) 1.9

Monomethylated K4 (H3K4me1) 25

Dimethylated K4 (H3K4me2) 54

Trimethylated K4 (H3K4me3) 175

Trimethylated K9 (H3K9me3) 1.2

Data obtained from Isothermal Titration Calorimetry (ITC) experiments.

Table 2: Effect of Sp100 Knockdown on Viral Gene Expression and Histone Acetylation[13]

Condition
Relative HCMV MIE Gene
Expression

Relative Acetylated
Histone H4 on MIE
Promoter

Control (shC) 1.0 1.0

Sp100 Knockdown (shSp100) ~2.5-fold increase ~2-fold increase

Data derived from experiments in HCMV-infected human fibroblasts.

Signaling Pathways Involving Sp100 in Chromatin
Modification
Sp100 is a key downstream effector in several signaling pathways that impact chromatin

structure.

Interferon Signaling Pathway
Interferon (IFN) signaling is a critical component of the innate immune response. Upon viral

infection, cells produce IFNs which bind to their receptors, activating the JAK-STAT signaling

cascade. This leads to the transcriptional upregulation of numerous interferon-stimulated genes

(ISGs), including SP100.[5] Increased Sp100 levels contribute to the antiviral state by

modulating chromatin to restrict viral gene expression.
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Interferon signaling pathway leading to Sp100 expression.
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Sp100-Mediated Heterochromatin Formation
Sp100 contributes to the formation of repressive heterochromatin through its interaction with

HP1. This process is modulated by the post-translational modification of Sp100 with SUMO

(Small Ubiquitin-like Modifier).
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Sp100's role in heterochromatin formation via HP1.
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Experimental Protocols
Detailed methodologies for key experiments cited in the study of Sp100 and chromatin

modification are provided below.

Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic regions associated with Sp100.

Methodology:

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-

link proteins to DNA. Quench the reaction with 125 mM glycine.

Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors to release the

nuclei.

Chromatin Shearing: Isolate the nuclei and sonicate the chromatin to an average fragment

size of 200-500 bp.

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin

overnight at 4°C with an antibody specific to Sp100.

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA

complexes.

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove

non-specific binding.

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the

cross-links by incubating at 65°C overnight with NaCl.

DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using

phenol-chloroform extraction or a commercial kit.

Analysis: The purified DNA can be analyzed by qPCR for specific loci or by high-throughput

sequencing (ChIP-seq) for genome-wide analysis.
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Immunofluorescence
Objective: To visualize the subcellular localization of Sp100.

Methodology:

Cell Culture: Grow adherent cells on glass coverslips.

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes

at room temperature.

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS

for 10 minutes.

Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.05%

Tween-20) for 1 hour.

Primary Antibody Incubation: Incubate with a primary antibody against Sp100 diluted in

blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

Washes: Wash the coverslips three times with PBST.

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody

diluted in blocking buffer for 1 hour at room temperature, protected from light.

Counterstaining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI.

Mount the coverslips on microscope slides using an anti-fade mounting medium.

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Western Blotting
Objective: To detect the levels of Sp100 protein in cell lysates.

Methodology:

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase

inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for

5 minutes.

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline

with 0.1% Tween-20) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Sp100

diluted in blocking buffer overnight at 4°C.

Washes: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody

diluted in blocking buffer for 1 hour at room temperature.

Detection: Wash the membrane three times with TBST and detect the signal using an

enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro SUMOylation Assay
Objective: To determine if Sp100 is a substrate for SUMOylation.

Methodology:

Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme

(SAE1/SAE2), E2 conjugating enzyme (Ubc9), SUMO-1, an ATP-regenerating system, and

the purified Sp100 protein in a reaction buffer.

Incubation: Incubate the reaction at 30°C for 1-2 hours.

Termination: Stop the reaction by adding SDS-PAGE sample buffer.
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Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an

antibody against Sp100 to detect the appearance of higher molecular weight bands

corresponding to SUMOylated Sp100.

Conclusion and Future Directions
The Sp100 protein is a critical regulator of chromatin architecture and gene expression, with

diverse functions mediated by its different isoforms and post-translational modifications. Its role

in interacting with HP1, reading histone marks, and modulating histone acetylation underscores

its importance in maintaining genomic integrity and orchestrating cellular responses to stimuli

such as viral infections and interferon signaling. The provided data and protocols offer a solid

foundation for researchers and drug development professionals to further investigate the

intricate mechanisms of Sp100 action.

Future research should focus on elucidating the specific genomic targets of different Sp100

isoforms and how their interplay with other chromatin-modifying enzymes fine-tunes gene

expression in various physiological and pathological contexts. A deeper understanding of the

Sp100-chromatin interface holds significant promise for the development of novel therapeutic

strategies targeting a range of diseases, from viral infections to cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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